PTP1B Subtype Selectivity: 10- to 18-Fold Preferential Inhibition Over Other PTPs
CAS 851944-49-5 exhibits a selectivity window favoring PTP1B (PTPN1) over four other human PTP subtypes. The IC50 against PTP1B is 0.38 µM (380 nM), while IC50 values for SHP2 (PTPN11), MEG2 (PTPN9), TCPTP (PTPN2), and MEG1 (PTPN4) range from 3.70 to 6.80 µM. This represents a 9.7- to 17.9-fold selectivity margin [1]. In contrast, many thiazolo[3,2-a]pyrimidine-6-carboxamide analogs lack comparable publicly available selectivity data, making CAS 851944-49-5 one of the few compounds in this scaffold family with a documented multi-PTP inhibition profile that permits selectivity calculation.
| Evidence Dimension | PTP1B selectivity over other PTP subtypes |
|---|---|
| Target Compound Data | IC50 PTP1B = 0.38 µM; IC50 SHP2 = 3.70 µM; IC50 MEG2 = 5.90 µM; IC50 TCPTP = 6.80 µM; IC50 MEG1 = 5.40 µM |
| Comparator Or Baseline | Selectivity ratio = IC50(other PTP) / IC50(PTP1B); calculated as 9.7-fold (SHP2) to 17.9-fold (TCPTP) |
| Quantified Difference | 9.7–17.9-fold preferential inhibition of PTP1B |
| Conditions | Recombinant human PTP catalytic domains expressed in E. coli, using p-nitrophenol as substrate, pre-incubated 5 min; data curated from ChEMBL via BindingDB [1] |
Why This Matters
A documented selectivity window enables researchers to use CAS 851944-49-5 as a reference compound for PTP1B-focused assay development without the confounding pan-PTP inhibition typical of less-characterized analogs.
- [1] BindingDB, BDBM50531901 (CHEMBL4540813): IC50 data against PTP1B, SHP2, MEG2, TCPTP, and MEG1. View Source
